molecular formula C14H11F2N5S B12133094 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine CAS No. 573938-85-9

3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine

Cat. No.: B12133094
CAS No.: 573938-85-9
M. Wt: 319.33 g/mol
InChI Key: ZQJZPYFQFFXKEO-UHFFFAOYSA-N
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Description

3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that features a triazole ring, a pyridine ring, and a difluorobenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-difluorobenzyl chloride with sodium sulfide to form 2,6-difluorobenzylsulfide. This intermediate is then reacted with 5-pyridin-2-yl-1,2,4-triazole-4-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The triazole and pyridine rings can be involved in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and boronic acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl or heteroaryl derivatives.

Scientific Research Applications

3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with biological macromolecules, while the difluorobenzylsulfanyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfanyl)-1H-1,2,4-triazole: Similar structure but lacks the difluorobenzyl and pyridine groups.

    3-(2-Fluoro-benzylsulfanyl)-[1,2,4]triazol-4-ylamine: Similar but with only one fluorine atom.

    3-((2,6-Difluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-ylamine: Contains a methylphenyl group instead of a pyridine ring.

Uniqueness

The presence of both the difluorobenzylsulfanyl group and the pyridine ring in 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine provides unique electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

573938-85-9

Molecular Formula

C14H11F2N5S

Molecular Weight

319.33 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H11F2N5S/c15-10-4-3-5-11(16)9(10)8-22-14-20-19-13(21(14)17)12-6-1-2-7-18-12/h1-7H,8,17H2

InChI Key

ZQJZPYFQFFXKEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F

solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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